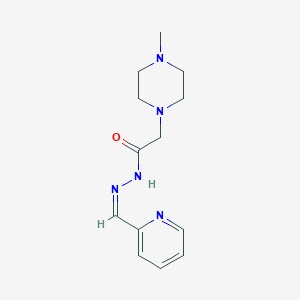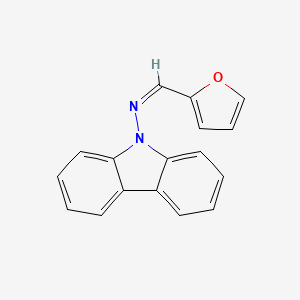
N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide, also known as 4F-MPH, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that is commonly used for research purposes. This compound is known to have stimulant-like effects, which makes it an attractive subject for scientific research. In
Mécanisme D'action
The exact mechanism of action of N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide is not fully understood. However, it is believed to work by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulant-like effects of N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide.
Biochemical and Physiological Effects
N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide is known to have stimulant-like effects on the central nervous system. It increases the levels of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy. It also increases heart rate and blood pressure, which can have adverse effects on cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide is a useful tool for scientific research as it has stimulant-like effects that can be used to study the effects of psychoactive substances on cognitive function and behavior. However, its use is limited by its potential adverse effects on cardiovascular health and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for research on N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide. One area of research could focus on the long-term effects of N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide on the brain and cardiovascular health. Another area of research could focus on the development of safer and more effective stimulant-like compounds for research purposes. Finally, research could focus on the potential therapeutic uses of N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide for the treatment of ADHD and other related disorders.
Conclusion
In conclusion, N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide is a synthetic compound that is commonly used in scientific research to study the effects of psychoactive substances on cognitive function and behavior. It has stimulant-like effects that are mediated by the increase in dopamine and norepinephrine levels in the brain. However, its use is limited by its potential adverse effects on cardiovascular health and the lack of information on its long-term effects. Further research is needed to fully understand the effects of N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide and to develop safer and more effective stimulant-like compounds for research purposes.
Méthodes De Synthèse
The synthesis of N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide involves the reaction of 4-fluorobenzaldehyde with methylphenidate hydrochloride. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, and a catalyst, such as palladium on carbon. The resulting product is then purified using chromatography techniques to obtain pure N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide.
Applications De Recherche Scientifique
N'-(4-fluorobenzylidene)-1H-indole-7-carbohydrazide is commonly used in scientific research to study its effects on the central nervous system. It is known to have stimulant-like effects, which makes it an attractive subject for research on attention-deficit hyperactivity disorder (ADHD) and other related disorders. It is also used in research on the effects of psychoactive substances on cognitive function and behavior.
Propriétés
IUPAC Name |
N-[(Z)-(4-fluorophenyl)methylideneamino]-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-13-6-4-11(5-7-13)10-19-20-16(21)14-3-1-2-12-8-9-18-15(12)14/h1-10,18H,(H,20,21)/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJCNJCLIHAOOF-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN=CC3=CC=C(C=C3)F)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(=O)N/N=C\C3=CC=C(C=C3)F)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(4-fluorophenyl)methylideneamino]-1H-indole-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)

![4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)

![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)
![2-(2,6-dimethyl-4-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911369.png)
![2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911376.png)

![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)

![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-2-(4-methyl-1-piperazinyl)acetohydrazide](/img/structure/B5911431.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B5911441.png)
![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)